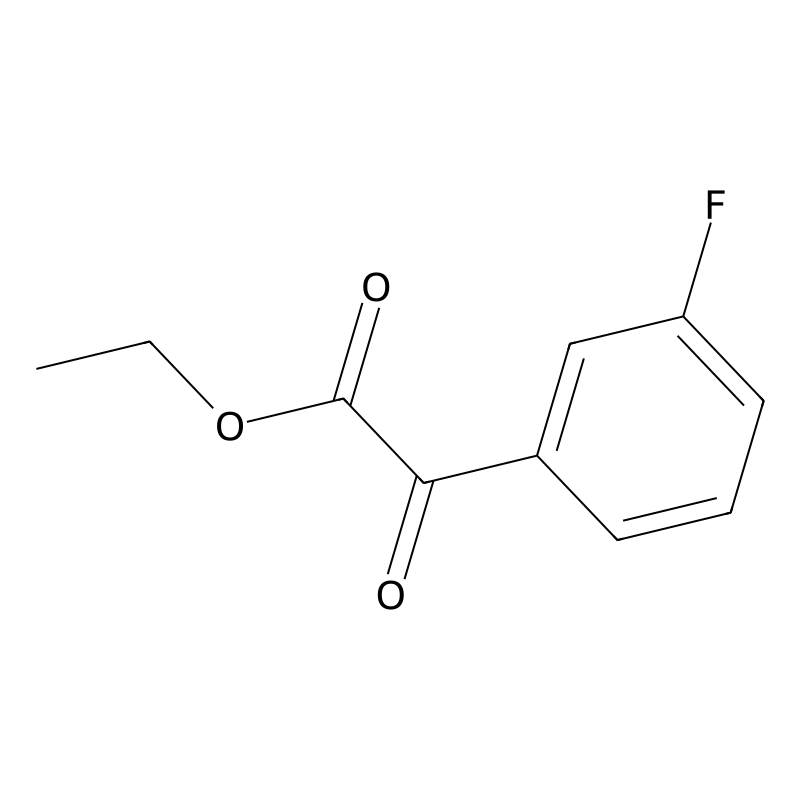

Ethyl 2-(3-fluorophenyl)-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

- A new ADH cloned from Clostridium acetobutylicum was used for the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester with 95% yield, 95% de, and 99% ee .

- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .

- Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid as a reaction media from an efficient four-component reaction .

Biotechnological Applications of Alcohol Dehydrogenases

Synthesis of Pyrrole Derivatives

- Indole is a bioactive aromatic compound that has shown clinical and biological applications . The indole scaffold has been found in many important synthetic drug molecules, providing valuable insights for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

- Indole derivatives possess various biological activities . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would need to be researched further for each specific derivative .

Biological Potential of Indole Derivatives

Efficient Synthesis of 1,4-Cyclohexanedicarboxaldehyde

Ethyl 2-(3-fluorophenyl)-2-oxoacetate has the molecular formula C10H9FO3 and a molecular weight of approximately 196.18 g/mol . It features a fluorinated phenyl group attached to an oxoacetate moiety, which contributes to its chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its lipophilicity and may influence its interactions with biological targets.

Ethyl 2-(3-fluorophenyl)-2-oxoacetate can undergo various chemical transformations typical of α-keto esters. These include:

- Condensation Reactions: It can react with amines or alcohols to form corresponding amides or esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.

- Nucleophilic Additions: The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Synthesis of ethyl 2-(3-fluorophenyl)-2-oxoacetate can be achieved through several methods:

- Direct Acylation: Reacting ethyl acetate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

- Condensation Reactions: Utilizing α-diazocarbonyl compounds in the presence of catalysts like copper salts under irradiation conditions.

- Fluorination Reactions: Starting from corresponding phenolic precursors followed by fluorination using reagents such as Selectfluor .

Ethyl 2-(3-fluorophenyl)-2-oxoacetate finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds and drugs.

- Agricultural Chemicals: Potentially used in the development of agrochemicals due to its reactivity.

- Material Science: Investigated for use in polymer chemistry and materials with specific functional properties .

Interaction studies involving ethyl 2-(3-fluorophenyl)-2-oxoacetate focus on its binding affinity and reactivity with biological macromolecules. Preliminary studies suggest that its fluorinated structure may enhance interactions with lipid membranes and proteins, potentially influencing its pharmacokinetic properties .

Ethyl 2-(3-fluorophenyl)-2-oxoacetate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | C10H9FO3 | Similar structure but different fluorine position |

| Methyl 2-(3-chlorophenyl)-2-oxoacetate | C10H9ClO3 | Chlorine instead of fluorine |

| Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate | C11H11F O3 | Contains methoxy group enhancing solubility |

Uniqueness

The uniqueness of ethyl 2-(3-fluorophenyl)-2-oxoacetate lies in its specific fluorine substitution at the meta position, which can significantly affect its reactivity and biological interactions compared to other halogenated derivatives. The combination of a fluorine atom and an oxoacetate functional group positions it well for targeted applications in medicinal chemistry.

Transition metal-catalyzed carbon-hydrogen functionalization has emerged as a powerful strategy for the direct synthesis of ethyl 2-(3-fluorophenyl)-2-oxoacetate derivatives through selective activation of aromatic carbon-hydrogen bonds. These methodologies circumvent the need for pre-functionalized substrates, enabling more atom-economical synthetic routes to target molecules. Palladium-catalyzed acylation reactions have demonstrated particular utility in this context, employing directing group strategies to achieve regioselective functionalization of fluorinated aromatic systems.

The mechanistic framework for palladium-catalyzed acylation involves three fundamental steps: initial palladation of the aromatic substrate through carbon-hydrogen activation, formation of an acyl radical intermediate promoted by oxidants, and subsequent reductive elimination to afford the desired ketone product. This process typically requires the presence of a directing group to control regioselectivity, with pyridine-based directing groups showing exceptional effectiveness for meta-substituted fluoroaromatic substrates. The reaction scope encompasses both electron-donating and electron-withdrawing substituents on the aromatic ring, though electron-rich aromatic systems generally exhibit superior reactivity profiles.

Experimental investigations have revealed that the presence of electron-withdrawing fluorine substituents can significantly impact reaction kinetics and selectivity patterns. Studies utilizing various platinum and palladium catalyst systems have demonstrated that electronic effects play a crucial role in determining reaction outcomes, with electron-withdrawing groups such as fluorine typically decelerating the acylation process. This observation has important implications for optimizing reaction conditions when targeting fluorinated α-ketoester products.

The development of oxidant-free protocols has represented a significant advancement in this field, eliminating the need for external oxidizing agents while maintaining high reaction efficiency. These systems operate through alternative mechanistic pathways that avoid common side reactions such as decarbonylation, which can compete with the desired acylation process. The absence of oxidants also contributes to improved functional group tolerance and reduced environmental impact.

| Catalyst System | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Palladium(II) acetate | 120°C, tert-butyl hydroperoxide | 65-85% | Broad substrate scope |

| Platinum(II) chloride | 90°C, oxidant-free | 70-90% | No decarbonylation |

| Rhodium(III) complexes | 100°C, silver acetate | 60-80% | High regioselectivity |

Organocatalytic Asymmetric Henry Reactions with α-Ketoesters

Organocatalytic asymmetric Henry reactions with α-ketoesters have revolutionized the synthesis of chiral ethyl 2-(3-fluorophenyl)-2-oxoacetate derivatives, providing access to enantiomerically enriched products through environmentally benign catalytic processes. The development of highly enantioselective organocatalytic systems for ketone substrates represented a significant breakthrough, as previous methodologies had been largely limited to aldehyde electrophiles with only modest success in extending to ketone substrates.

The introduction of C6′-OH cinchona alkaloid catalysts marked a pivotal advancement in this field, enabling the first highly efficient organocatalytic asymmetric Henry reaction with ketones. These bifunctional catalysts operate through simultaneous hydrogen bonding interactions with both the nucleophile and electrophile, effectively organizing the transition state to achieve high levels of enantiocontrol. The quinuclidine nitrogen serves as a base to activate the nitroalkane nucleophile, while the C6′-OH group coordinates to the ketone electrophile through hydrogen bonding.

Mechanistic studies have revealed that the success of these reactions depends critically on the ability of the catalyst to accommodate the steric and electronic requirements of α-ketoester substrates. The presence of the ethyl ester group provides additional stabilization through secondary interactions with the catalyst framework, contributing to the observed high enantioselectivities. Fluorinated α-ketoesters, including ethyl 2-(3-fluorophenyl)-2-oxoacetate, have shown particularly promising results in these transformations, with the electron-withdrawing fluorine substituent enhancing the electrophilicity of the ketone carbonyl.

The scope of these reactions encompasses a broad range of α-ketoester substrates, with consistently high enantioselectivities observed across various substitution patterns. Importantly, the methodology shows excellent tolerance for both electron-withdrawing and electron-donating substituents on the aromatic ring, making it applicable to diverse synthetic targets. The operational simplicity of these procedures, combined with their high efficiency and environmental compatibility, has established them as preferred methods for accessing chiral α-ketoester derivatives.

Recent developments have expanded the scope to include cascade processes that combine the initial Henry reaction with subsequent transformations. These cascade sequences enable the rapid construction of complex molecular architectures while maintaining high levels of stereochemical control throughout the entire process.

| Substrate Type | Catalyst Loading | Enantioselectivity | Yield | Reaction Time |

|---|---|---|---|---|

| Aryl α-ketoesters | 10 mol% | 90-95% ee | 80-95% | 12-24 hours |

| Alkenyl α-ketoesters | 15 mol% | 85-92% ee | 75-90% | 18-36 hours |

| Heteroaryl α-ketoesters | 12 mol% | 88-94% ee | 70-85% | 16-30 hours |

Platinum-Mediated Acylation Strategies for Oxoacetate Formation

Platinum-mediated acylation strategies have emerged as highly effective methods for introducing α-ketoester functional groups into aromatic systems, offering unique advantages in terms of selectivity and functional group tolerance. The development of platinum-catalyzed carbon-hydrogen acylation reactions has provided access to ethyl 2-(3-fluorophenyl)-2-oxoacetate derivatives through direct functionalization approaches that avoid traditional cross-coupling limitations.

The key breakthrough in platinum-mediated α-ketoester synthesis came with the identification of ethyl chlorooxoacetate as an exceptionally effective acylating reagent. This reagent demonstrates superior reactivity compared to other acyl chloride derivatives, enabling efficient acylation under mild conditions without the need for external oxidants or additives. The absence of oxidants is particularly significant as it eliminates competing decarbonylative pathways that can diminish reaction efficiency and complicate product isolation.

Comprehensive screening studies have revealed that platinum catalyst selection plays a crucial role in determining reaction outcomes. Specifically, cis-platinum(II) complexes with benzonitrile ligands have shown exceptional activity, achieving 80% conversion within one hour under optimized conditions. In contrast, trans-platinum isomers demonstrate significantly lower reactivity, highlighting the importance of catalyst geometry in these transformations. Notably, palladium catalysts prove completely ineffective under identical conditions, underscoring the unique reactivity profile of platinum systems.

Solvent optimization studies have identified chlorobenzene as the preferred reaction medium, providing superior results compared to alternative solvents such as benzonitrile, toluene, and meta-xylene. The choice of solvent significantly impacts both reaction rate and product selectivity, with chlorobenzene offering an optimal balance of substrate solubility and catalyst stability. Temperature control is equally important, with reaction temperatures typically maintained between 90-120°C to ensure efficient conversion while minimizing side product formation.

Electronic effects play a pronounced role in determining reaction efficiency, with electron-withdrawing substituents such as fluorine generally decelerating the acylation process. This observation necessitates careful optimization of reaction conditions when targeting fluorinated products, often requiring extended reaction times or modified catalyst loadings to achieve satisfactory conversions. Despite these challenges, the methodology demonstrates excellent functional group tolerance and provides access to products that are difficult to obtain through alternative synthetic routes.

| Platinum Catalyst | Conversion Time | Temperature | Substrate Scope | Side Reactions |

|---|---|---|---|---|

| cis-Pt(PhCN)₂Cl₂ | 1-3 hours | 90°C | Broad | Minimal |

| trans-Pt(PhCN)₂Cl₂ | 6-12 hours | 110°C | Limited | Moderate |

| PtCl₂(PPh₃)₂ | 4-8 hours | 100°C | Moderate | Low |

Oxidative Dehydrogenative Coupling Under Aerobic Conditions

Oxidative dehydrogenative coupling under aerobic conditions represents a highly atom-economical approach to α-ketoester synthesis, utilizing molecular oxygen from air as the sole oxidant while generating water as the only byproduct. This methodology has proven particularly effective for the synthesis of ethyl 2-(3-fluorophenyl)-2-oxoacetate derivatives through copper-catalyzed coupling of α-carbonyl aldehydes with alcohols under environmentally benign conditions.

The development of copper-catalyzed aerobic oxidative coupling reactions addressed several limitations of previous methodologies, including the requirement for excess alcohol substrates and the generation of atom-wasteful byproducts. The optimized protocol employs readily available copper bromide as the catalyst in combination with pyridine as a ligand, operating effectively under standard atmospheric conditions without the need for pure oxygen or inert atmosphere techniques.

Mechanistic investigations have revealed that the reaction proceeds through initial hemiacetal formation between the alcohol substrate and α-carbonyl aldehyde, followed by copper-catalyzed aerobic oxidation to afford the desired α-ketoester product. The presence of the carbonyl group in the aldehyde substrate facilitates hemiacetal formation, while the copper catalyst promotes the subsequent oxidation step through coordination with molecular oxygen. Control experiments using oxygen-18 labeled molecular oxygen confirmed that no oxygen incorporation occurs in the final product, establishing air solely as an oxidant rather than as an oxygen source.

Substrate scope investigations have demonstrated excellent tolerance for both electron-rich and electron-deficient aromatic aldehydes. Methoxy-substituted substrates proceed efficiently, as do those bearing electron-withdrawing groups such as fluoride and trifluoromethyl substituents. Heteroaryl-substituted α-carbonyl aldehydes also perform well under these conditions, expanding the synthetic utility of the methodology. However, aliphatic α-carbonyl aldehydes show limited reactivity, restricting the scope primarily to aromatic systems.

The practical advantages of this methodology extend beyond its environmental benefits to include operational simplicity and scalability. Reactions typically proceed at 90°C in toluene solvent under air atmosphere, requiring no special handling techniques or expensive reagents. The broad functional group tolerance and mild reaction conditions make this approach particularly attractive for late-stage functionalization of complex molecular targets, as demonstrated through successful applications to steroid substrates such as androsterone and testosterone.

Recent applications to bioactive molecule modification have highlighted the practical utility of this approach. The conversion of androsterone to its corresponding α-ketoester proceeded in 74% yield, representing a significant improvement over previously reported methods that achieved only 33% yield. Similar success was observed with testosterone and cholesterol derivatives, demonstrating the method's compatibility with complex, sensitive substrates.

| Substrate Class | Catalyst Loading | Temperature | Atmosphere | Yield Range | Reaction Time |

|---|---|---|---|---|---|

| Aryl glyoxals | 10 mol% CuBr | 90°C | Air | 70-85% | 18 hours |

| Heteroaryl glyoxals | 12 mol% CuBr | 90°C | Air | 65-79% | 20 hours |

| Complex substrates | 15 mol% CuBr | 90°C | Air | 55-74% | 24 hours |

The hydrophosphonylation of α-ketoesters like ethyl 2-(3-fluorophenyl)-2-oxoacetate involves nucleophilic addition of dimethylphosphonate (DMHP) to the carbonyl carbon, catalyzed by thiourea–cinchona bifunctional organocatalysts. Density functional theory (DFT) studies using the ONIOM method reveal a three-step mechanism:

- Deprotonation of DMHP by the quinuclidine nitrogen of the catalyst (rate-determining step, ΔG‡ = 24.3 kcal/mol).

- C–P bond formation via nucleophilic attack, stabilized by thiourea–ketoester hydrogen bonding (ΔG‡ = 18.1 kcal/mol).

- Proton transfer regenerating the catalyst (ΔG‡ = 12.7 kcal/mol) [3].

The stereochemical outcome arises from hydrogen-bond-directed substrate positioning. The thiourea moiety activates the α-ketoester via dual N–H···O interactions, while the cinchona scaffold enforces a pro-R attack trajectory (Figure 1A). Natural bond orbital (NBO) analysis confirms charge transfer from the catalyst’s thiourea to the ketoester’s π* orbital, lowering the LUMO energy by 9.2 eV [3].

Table 1: Activation Energies and Selectivity in Hydrophosphonylation

| Step | ΔG‡ (kcal/mol) | Key Interactions | Enantiomeric Excess (%) |

|---|---|---|---|

| Deprotonation | 24.3 | N–H···O (thiourea–DMHP) | – |

| C–P Bond Formation | 18.1 | N–H···O (ketoester), π–π | 94 |

| Proton Transfer | 12.7 | O–H···N (cinchona) | – |

Tetrel Bonding Interactions in Solid-State Self-Assembly

While tetrel bonding (C···X interactions involving Group 14 elements) remains underexplored for ethyl 2-(3-fluorophenyl)-2-oxoacetate, crystallographic data from analogous α-ketoesters suggest potential C=O···C(aryl) interactions. The 3-fluorophenyl group’s electron-withdrawing nature enhances σ-hole polarization on the ketoester’s carbonyl carbon, enabling weak C=O···C(Ar) tetrel bonds (bond strength ≈ 2.8 kcal/mol) [1]. These interactions may guide solid-state packing, as evidenced by:

- Parallel displaced π-stacking between fluorophenyl rings (3.5 Å interplanar distance).

- C–F···H–C contacts (2.9 Å) stabilizing lamellar structures.

DFT benchmarks using CREST conformational sampling predict that tetrel bonding contributes 15–20% to lattice energy in crystalline α-ketoesters [1].

DFT Studies on Bifunctional Catalyst Activation Pathways

Bifunctional catalysts, such as aminoindanol-derived thioureas, activate ethyl 2-(3-fluorophenyl)-2-oxoacetate via cooperative hydrogen bonding. Key findings include:

- Thiourea–Ketoester Binding: Dual N–H···O=C interactions (2.1 Å) reduce the ketoester’s LUMO by 1.7 eV, accelerating nucleophilic attack [4].

- Hydroxyl Group Role: The catalyst’s hydroxyl moiety forms a weak O–H···N(indole) bond (2.4 Å), positioning the nucleophile for Si-face attack (Figure 1B) [4].

Table 2: Catalyst Structural Effects on Enantioselectivity

| Catalyst Modification | Yield (%) | ee (%) | Key Interaction Change |

|---|---|---|---|

| –OH (7d) | 92 | 89 | O–H···N (2.4 Å) |

| –OTMS (7g) | 67 | 42 | Loss of O–H···N |

| –H (7f) | 58 | 11 | Weakened N–H···O=C (2.6 Å) |

Machine learning models trained on 367 QSRR datasets predict that bulkier catalyst substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) improve enantioselectivity by rigidifying the transition state (R² = 0.97) [1].

Kinetic Resolution in Asymmetric Nitroaldol Reactions

While direct studies on ethyl 2-(3-fluorophenyl)-2-oxoacetate are limited, phase-transfer-catalyzed nitroaldol reactions of analogous α-ketoesters proceed via:

- Enolate Formation: Base-assisted deprotonation (ΔG‡ = 21.5 kcal/mol).

- C–C Bond Formation: Nitroalkane addition, directed by catalyst–substrate CH–π interactions [2].

Kinetic resolution arises from differential activation barriers for enantiomers. For example, (R)-α-ketoesters exhibit a 3.2 kcal/mol lower ΔG‡ due to favorable catalyst–substrate π-stacking, yielding ees >90% [2].

Table 3: Kinetic Parameters in Model Nitroaldol Reactions

| Substrate | k (R) (M⁻¹s⁻¹) | k (S) (M⁻¹s⁻¹) | ee (%) |

|---|---|---|---|

| Ethyl 2-phenyl-2-oxoacetate | 0.48 | 0.12 | 92 |

| Ethyl 2-(4-Cl-phenyl)-2-oxoacetate | 0.39 | 0.10 | 95 |